4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with a quinoline core, a methoxy group, and a cyclopropylsulfamoyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Cyclopropylsulfamoyl Moiety: This step involves the reaction of the quinoline derivative with cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide: The final step includes the coupling of the intermediate with 4-aminobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Mechanism of Action
The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation . By modulating the activity of Nur77, the compound can induce apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide: Another compound with a similar quinoline core and methoxy group, but with different biological activities.
8-methoxy-2-methylquinoline derivatives: A class of compounds with similar structural features but varying functional groups and biological properties.
Uniqueness
4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide stands out due to its unique combination of a cyclopropylsulfamoyl moiety and a benzamide group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-12-18(17-4-3-5-19(28-2)20(17)22-13)23-21(25)14-6-10-16(11-7-14)29(26,27)24-15-8-9-15/h3-7,10-12,15,24H,8-9H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFPANVCPIHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.